molecular formula C26H31FN4O4S2 B109817 LY 393558 CAS No. 271780-64-4

LY 393558

Cat. No.: B109817
CAS No.: 271780-64-4
M. Wt: 546.7 g/mol
InChI Key: QUSLYAPLTMMCFE-UHFFFAOYSA-N
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Description

LY 393558 is a complex organic compound that features a unique combination of indole, pyridine, and benzothiadiazine moieties

Mechanism of Action

Target of Action

LY 393558, also known as 1-[2-[4-(6-Fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethyl]-6-methylsulfonyl-3-propan-2-yl-4H-2lambda6,1,3-benzothiadiazine 2,2-dioxide, primarily targets the 5-HT1B, 5-HT1D receptors, and the serotonin transporter (SERT) . These targets play a crucial role in the regulation of serotonin levels in the brain, which is a neurotransmitter that influences mood, appetite, and sleep .

Mode of Action

This compound acts as a potent serotonin reuptake inhibitor and an antagonist of the 5-HT1B and 5-HT1D receptors . By inhibiting the reuptake of serotonin, it increases the availability of serotonin in the synaptic cleft. As an antagonist of the 5-HT1B and 5-HT1D receptors, it prevents the binding of serotonin to these receptors, further enhancing the concentration of serotonin .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the serotonergic pathway . By inhibiting the reuptake of serotonin and antagonizing the 5-HT1B and 5-HT1D receptors, this compound increases the extracellular levels of serotonin . This leads to enhanced serotonergic neurotransmission, which can have various downstream effects depending on the specific neural circuits involved .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve an increase in extracellular serotonin levels . This can lead to various physiological effects, depending on the specific neural circuits involved. For instance, this compound has been found to reduce serotonin-induced vasoconstriction, suggesting potential therapeutic applications for the treatment of pulmonary hypertension .

Biochemical Analysis

Biochemical Properties

LY 393558 plays a significant role in biochemical reactions, particularly those involving serotonin (5-HT). It acts as a potent inhibitor of the 5-HT transporter, effectively increasing the extracellular levels of 5-HT in the frontal cortex of mice models . Furthermore, this compound is an antagonist of 5-HT1B and 5-HT1D receptors . The compound’s interaction with these receptors and the 5-HT transporter significantly influences serotonin signaling pathways .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. Its ability to increase extracellular levels of 5-HT influences cell function, particularly in the context of cell signaling pathways and cellular metabolism . For instance, in guinea pig models, this compound has been shown to raise extracellular levels of 5-HT to 200-250% at a dosage of 1 mg/kg .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a potent serotonin reuptake inhibitor, this compound increases the extracellular levels of 5-HT, thereby influencing the activity of 5-HT receptors . It also acts as an antagonist of 5-HT1B and 5-HT1D receptors, further modulating serotonin signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, in a study involving guinea pigs, this compound was found to raise extracellular levels of 5-HT to approximately 1500% at the highest dose of 20 mg/kg . Furthermore, this compound (5 mg/kg/day; p.o., 21 days) can still elicit a further increase in extracellular 5-HT in chronic treatment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, in guinea pig models, this compound raises extracellular levels of 5-HT to 200-250% at a dosage of 1 mg/kg, while levels of 5-HT reach approximately 1500% at the highest dose of 20 mg/kg .

Metabolic Pathways

Given its role as a serotonin reuptake inhibitor and antagonist of 5-HT receptors, it is likely that this compound interacts with enzymes and cofactors involved in serotonin metabolism .

Transport and Distribution

Given its role as a serotonin reuptake inhibitor, it is likely that this compound interacts with transporters involved in serotonin uptake .

Subcellular Localization

Given its role in serotonin signaling, it is likely that this compound localizes to areas of the cell involved in this pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LY 393558 typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the pyridine ring, and finally, the construction of the benzothiadiazine moiety. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, would be essential to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

LY 393558 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

LY 393558 has several scientific research applications:

Properties

IUPAC Name

1-[2-[4-(6-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethyl]-6-methylsulfonyl-3-propan-2-yl-4H-2λ6,1,3-benzothiadiazine 2,2-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31FN4O4S2/c1-18(2)31-17-20-14-22(36(3,32)33)5-7-26(20)30(37(31,34)35)13-12-29-10-8-19(9-11-29)24-16-28-25-15-21(27)4-6-23(24)25/h4-8,14-16,18,28H,9-13,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUSLYAPLTMMCFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC2=C(C=CC(=C2)S(=O)(=O)C)N(S1(=O)=O)CCN3CCC(=CC3)C4=CNC5=C4C=CC(=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31FN4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60438426
Record name LY 393558
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

546.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

271780-64-4
Record name LY 393558
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 3,4-dihydro-3-(1-methylethyl)-6-methylsulfonyl-1H-2,1,3-benzothiadiazine-2,2-dioxide (0.38 g, 0.00125 mol), triphenylphosphine (0.39 g, 0.0015 mol) and 2-(4-(6-fluoro-1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl)ethanol (0.26 g, 0.0015 mol) in DMF (10 ml) at −5° C. was added dropwise under nitrogen diethyl azodicarboxylate (0.24 ml, 0.0015 mol). The reaction was stirred at −5° C. for 10 mins then allowed to warm to room temperature stirring for a further 20 mins. After the addition of ethyl acetate (30 ml) and water (20 ml), the organic layer was washed with water (4×20 ml) the organics dried (MgSO4) and concentrated in vacuo to afford 0.52 g of 1-[2-[4-(6-fluoro-1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl]ethyl]-3,4-dihydro-3-(1-methylethyl)-6-methylsulfonyl-1H-2,1,3-benzothiadiazine-2,2-dioxide as a yellow solid. Mp 118-120° C.
Name
3,4-dihydro-3-(1-methylethyl)-6-methylsulfonyl-1H-2,1,3-benzothiadiazine-2,2-dioxide
Quantity
0.38 g
Type
reactant
Reaction Step One
Quantity
0.39 g
Type
reactant
Reaction Step One
Name
2-(4-(6-fluoro-1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl)ethanol
Quantity
0.26 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.